molecular formula C11H16FN3 B1304260 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline CAS No. 221198-99-8

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Cat. No. B1304260
M. Wt: 209.26 g/mol
InChI Key: GOPUCAPKOUZKPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with readily available materials. For instance, the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline is achieved through a condensation reaction followed by a reduction process, yielding an 82% overall yield . This suggests that a similar approach could potentially be applied to synthesize 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, starting with appropriate fluoro-substituted benzene and piperazine derivatives.

Molecular Structure Analysis

While the molecular structure of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is not explicitly analyzed in the provided papers, the structure of related compounds, such as the 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles, is synthesized and characterized . These compounds contain a piperazine ring, which is also present in 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, indicating that the molecular interactions and properties could be somewhat similar.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline. However, the synthesis of related compounds involves reactions such as the Mannich reaction, which is used to synthesize a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles with varying substituents on the piperazine ring . This indicates that the Mannich reaction could be a relevant reaction for modifying the piperazine ring of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline are not detailed in the provided papers. However, the characterization of similar compounds, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, includes techniques like TLC, melting point determination, and 1H-NMR . These methods could be applied to determine the properties of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, such as its purity, stability, and structural confirmation.

Scientific Research Applications

Method of Application

The synthesis involves a reaction in a 500-L, glass-lined reactor under an inert atmosphere with nitrogen gas. The reactor is charged with t-butanol, and various reagents including 3-fluoro-4-(4-methylpiperazin-1-yl)aniline are added. The resulting mixture is heated, filtered, washed, and concentrated to yield the desired product .

2. Synthesis of Nitrogenous Heterocyclic Derivatives

Method of Application

The synthesis involves a reaction of 3-fluoro-4-(4-methylpiperazin-1-yl)aniline with trimethylaluminum in anhydrous CH2Cl2 under nitrogen. Methyl 3-acetaminocrotonate is then added, and the reaction mixture is stirred at room temperature for several hours before being quenched with saturated NH4Cl .

Results: The specific results or outcomes of this synthesis are not provided in the source .

3. Synthesis of Piperazine Chrome-2-one Derivatives

Method of Application: The specific methods of synthesis are not provided in the source .

Results: The docking simulation of the most active eight piperazine chrome-2-one derivatives towards the oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

4. Synthesis of New Amides of the N-Methylpiperazine Series

Method of Application: The synthesis involves reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-yl)aniline . The specific methods of synthesis are not provided in the source .

Results: The specific results or outcomes of this synthesis are not provided in the source .

5. Synthesis of Piperazine Chrome-2-one Derivatives

Method of Application: The specific methods of synthesis are not provided in the source .

Results: The docking simulation of the most active eight piperazine chrome-2-one derivatives towards the oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

6. Synthesis of New Amides of the N-Methylpiperazine Series

Method of Application: The synthesis involves reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-yl)aniline . The specific methods of synthesis are not provided in the source .

Results: The specific results or outcomes of this synthesis are not provided in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-fluoro-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPUCAPKOUZKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382418
Record name 3-fluoro-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

CAS RN

221198-99-8
Record name 3-fluoro-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine (5.00 g, 20.9 mmol) (from Step A above) and 10% palladium-on-carbon (0.20 g, 0.2 mmol) in ethyl acetate (100 mL) and ethanol (50 mL) was hydrogenated at 50 psi in a Parr shaker for 4 h. The mixture was filtered through Celite™. The Celite™ was washed with ethyl acetate (50 mL) and the solvent was evaporated to give 3-fluoro-4-(4-methyl-1-piperazinyl)benzenamine as a white solid (4.05 g, 93%, mp 89–91° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine (14.76 g, 61.70 mmol) in THF (80 mL) was added Pd/C (3.00 g). The reaction was stirred at rt under H2 overnight. The mixture was filtered, and the filtrate was concentrated in vacuo to give the title compound as an offwhite solid (11.99 g, 93%).
Quantity
14.76 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Using the procedure described for the preparation of 4Z)-6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione, 0.27 g (90.0% yield) of light brown solid is obtained from 0.2 g (0.61 mmol) of (4E)-6-iodo-4-(methoxymethylene)isoquinoline-1,3(2H,4H)-dione and 0.15 g (0.73 mmol) of [3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amine: mp 211-212° C.; MS (ESI) m/z 507.1 (M+H)+1
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Bertrand, H Dostálová, V Krystof, R Jorda, A Castro… - Bioorganic …, 2020 - Elsevier
Bcr-Abl and Btk kinases are among the targets that have been considered for the treatment of leukemia. Therefore, several strategies have focused on the use of inhibitors as …
Number of citations: 16 www.sciencedirect.com
KN Patel, VN Telvekar - European Journal of Medicinal Chemistry, 2014 - Elsevier
The analogs of N-[4-(piperazin-1-yl)phenyl]cinnamamide were designed and synthesized by molecular hybridization approach in which part C of the designed molecule was linked …
Number of citations: 33 www.sciencedirect.com
W Wei, Z Feng, Z Liu, X Li, H He, K Ran, Y Shi… - European Journal of …, 2022 - Elsevier
Focal adhesion kinase (FAK) promotes tumor progression by intracellular signal transduction and regulation of gene expression and protein turnover, which is a compelling therapeutic …
Number of citations: 9 www.sciencedirect.com
Y Guo, Y Zou, Y Chen, D Deng, Z Zhang, K Liu… - Bioorganic …, 2023 - Elsevier
Based on the pharmacological synergy of JAK2 and BRD4 in the NF-κB pathway and positive therapeutic effect of combination of JAK2 and BRD4 inhibitors in treating MPN and …
Number of citations: 1 www.sciencedirect.com
J Jeon, SY Jang, EJ Kwak, SH Lee, JY Byun… - European Journal of …, 2023 - Elsevier
Epidermal growth factor receptor (EGFR)-targeted therapy is used to treat EGFR mutation-induced non-small cell lung cancer (NSCLC). However, its efficacy does not last beyond a …
Number of citations: 4 www.sciencedirect.com
AJ Schaenzer, N Wlodarchak, DH Drewry… - ACS infectious …, 2018 - ACS Publications
As antibiotic resistance rises, there is a need for strategies such as antibiotic adjuvants to conserve already-established antibiotics. A family of bacterial kinases known as the penicillin-…
Number of citations: 28 pubs.acs.org
L Mao, W Tang, X Zhang, J Liu, Y Chen, Y Hua… - Medicine in Drug …, 2020 - Elsevier
Three chemical series of heterocyclic small molecules were designed and synthesized as the 3rd generation EGFR inhibitors. Detailed structure-activity relationship (SAR) studies and …
Number of citations: 6 www.sciencedirect.com
X Cai, L Wang, Y Yi, D Deng, M Shi, M Tang… - European Journal of …, 2023 - Elsevier
Salt-inducible kinases (SIKs) play a crucial role in inflammation process, acting as molecular switches that regulate the transformation of M1/M2 macrophages. HG-9-91–01 is a SIKs …
Number of citations: 3 www.sciencedirect.com
J Cen, H Zhu, C Hong, X Zhang, S Liu, B Yang… - European Journal of …, 2023 - Elsevier
The important role of accumulated iron is well recognized in the pathophysiology of rhabdomyolysis-induced acute kidney injury (RM-AKI). Our previous work further confirmed the labile …
Number of citations: 2 www.sciencedirect.com
C Zhao, Y Zhang, J Zhang, S Li, M Liu… - Journal of Medicinal …, 2023 - ACS Publications
Multitarget HDAC inhibitors capable of simultaneously blocking the BRD4-LIFR-JAK1-STAT3 signaling pathway hold great potential for the treatment of TNBC and other solid tumors. …
Number of citations: 4 pubs.acs.org

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